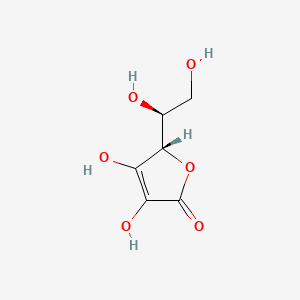

L-isoascorbic acid

Description

Properties

IUPAC Name |

(2S)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWBSHSKHKDKBQ-VHUNDSFISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]1C(=C(C(=O)O1)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26094-91-7 | |

| Record name | (5S)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Antioxidant Mechanism of L-Isoascorbic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Isoascorbic acid, also known as erythorbic acid, is a stereoisomer of L-ascorbic acid (Vitamin C) widely utilized as an antioxidant in the food and pharmaceutical industries.[1][2][3] While possessing significantly lower Vitamin C activity, its antioxidant capabilities are comparable to those of L-ascorbic acid.[3][4] This technical guide provides a comprehensive overview of the core mechanisms of action of this compound as an antioxidant. It delves into its direct radical scavenging and reducing properties, its role as a metal chelator, and its potential modulation of cellular signaling pathways involved in oxidative stress responses, drawing parallels with the well-studied L-ascorbic acid. This document is intended to serve as a resource for researchers and professionals in drug development and related scientific fields, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key pathways and workflows.

Core Antioxidant Mechanisms of this compound

This compound exerts its antioxidant effects through a multi-faceted approach, primarily centered on its ability to donate electrons, thereby neutralizing reactive oxygen species (ROS) and other free radicals.

Radical Scavenging and Reducing Activity

As a potent reducing agent, this compound readily donates hydrogen atoms from its enediol structure to scavenge a wide array of reactive oxygen species, including superoxide (B77818) radicals (O₂⁻), hydroxyl radicals (•OH), and peroxyl radicals.[3][5] This process converts the highly reactive radicals into more stable, less harmful molecules. Upon donation of a hydrogen atom, this compound is oxidized to the relatively stable dehydroisoascorbic acid.[6]

The fundamental chemical reaction involves the transfer of an electron and a proton. Kinetically, the fully protonated forms of this compound and L-ascorbic acid exhibit nearly identical reactivity.[6] However, differences in reactivity are observed with their monoanionic forms.[6]

Metal Ion Chelation

Transition metal ions, such as ferrous iron (Fe²⁺) and cupric copper (Cu²⁺), can catalyze the formation of highly reactive hydroxyl radicals from hydrogen peroxide via the Fenton reaction. This compound can chelate these metal ions, sequestering them and rendering them inactive in catalyzing oxidative reactions.[7][8] This chelating activity is a crucial aspect of its antioxidant mechanism, preventing the initiation of damaging free radical chain reactions. While ascorbic acid's metal chelation properties are well-documented, erythorbic acid is also known to exert the same iron-reducing and iron-chelating activity.[7]

Synergistic Effects with Other Antioxidants

This compound can act synergistically with other antioxidants, such as tocopherol (Vitamin E) and various phenolic compounds.[1][2] It can regenerate other antioxidants by donating an electron, thereby restoring their antioxidant capacity. For instance, it can reduce the tocopheroxyl radical back to tocopherol, allowing it to continue scavenging lipid peroxyl radicals in cell membranes. This synergistic interaction enhances the overall antioxidant protection of the system.[9]

Quantitative Antioxidant Capacity

The antioxidant capacity of this compound has been quantified using various in vitro assays. The following tables summarize comparative data for this compound and L-ascorbic acid. It is important to note that IC50 values can vary depending on the specific experimental conditions.[10]

Table 1: Comparative DPPH Radical Scavenging Activity (IC50 Values)

| Compound | DPPH IC50 (µg/mL) | Reference(s) |

| L-Ascorbic Acid | 3.37 | [10] |

| L-Ascorbic Acid | 6.1 | [11] |

| L-Ascorbic Acid | 24.34 | [12] |

| This compound | Similar to L-Ascorbic Acid | [3] |

Table 2: Comparative ABTS Radical Scavenging Activity

| Compound | Antioxidant Activity (Compared to L-Ascorbic Acid) | Reference(s) |

| This compound | Variable, in some instances superior to L-ascorbic acid | [13] |

Note: Quantitative Trolox Equivalent Antioxidant Capacity (TEAC) values for this compound were not available in the searched literature for a direct comparison.

Modulation of Cellular Signaling Pathways

While direct studies on this compound are limited, the extensive research on L-ascorbic acid provides a strong basis for understanding its potential influence on key signaling pathways involved in the cellular response to oxidative stress.

Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation.[14] Upon exposure to oxidative stress, Keap1 is modified, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant and cytoprotective genes.[14] L-ascorbic acid has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes.[15] Given its structural similarity, this compound is likely to exert a similar effect.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Oxidative stress is a known activator of MAPK signaling pathways, including p38 and ERK.[1] L-ascorbic acid has been shown to inhibit the activation of p38 and ERK in response to oxidative stimuli, thereby attenuating inflammatory responses.[1] It is plausible that this compound shares this modulatory role on MAPK signaling.

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to characterize the antioxidant activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water). From the stock solution, prepare a series of dilutions to obtain a range of concentrations. L-ascorbic acid should be used as a positive control.

-

Reaction Mixture: In a microplate well or cuvette, mix a defined volume of the sample or standard solution with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing only the solvent and DPPH solution should also be measured.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, leading to its decolorization.

Methodology:

-

Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Preparation of Working Solution: Before use, dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare stock solutions and dilutions of this compound and a standard (e.g., Trolox or L-ascorbic acid) as described for the DPPH assay.

-

Reaction Mixture: Add a small volume of the sample or standard solution to a defined volume of the diluted ABTS•+ solution.

-

Incubation: Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of an antioxidant to prevent the formation of fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) from the non-fluorescent 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in cells subjected to oxidative stress.

Methodology:

-

Cell Culture: Seed adherent cells (e.g., HepG2, Caco-2) in a 96-well black, clear-bottom plate and culture until confluent.

-

Probe Loading: Wash the cells with PBS and then incubate them with a solution of DCFH-DA (e.g., 25 µM) in a suitable buffer for 1 hour at 37°C.

-

Antioxidant Treatment: Remove the DCFH-DA solution, wash the cells, and then incubate them with various concentrations of this compound for 1 hour at 37°C.

-

Induction of Oxidative Stress: Add a free radical initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to the wells to induce oxidative stress.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at regular intervals for a defined period (e.g., 1 hour) using a fluorescence plate reader.

-

Data Analysis: Calculate the area under the curve (AUC) for the fluorescence versus time plot. The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for assessing the antioxidant capacity of this compound.

References

- 1. L-ascorbate attenuates the endotoxin-induced production of inflammatory mediators by inhibiting MAPK activation and NF-κB translocation in cortical neurons/glia Cocultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. remedypublications.com [remedypublications.com]

- 3. fao.org [fao.org]

- 4. researchgate.net [researchgate.net]

- 5. metaphactory [semopenalex.org]

- 6. researchgate.net [researchgate.net]

- 7. Mechanistic Insights of Chelator Complexes with Essential Transition Metals: Antioxidant/Pro-Oxidant Activity and Applications in Medicine | MDPI [mdpi.com]

- 8. cellbiolabs.com [cellbiolabs.com]

- 9. researchgate.net [researchgate.net]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. researchgate.net [researchgate.net]

- 12. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Oxidative stress-mediated antitumor activity of erythorbic acid in high doses - PMC [pmc.ncbi.nlm.nih.gov]

The Microbial Synthesis of L-Isoascorbic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-isoascorbic acid, also known as erythorbic acid or D-araboascorbic acid, is a stereoisomer of L-ascorbic acid (Vitamin C). While possessing only about 5% of the vitamin C activity of its counterpart, it is widely utilized as a potent antioxidant and preservative in the food, beverage, and pharmaceutical industries.[1] The microbial biosynthesis of this compound presents a commercially viable and sustainable alternative to chemical synthesis. This technical guide provides an in-depth exploration of the core biosynthetic pathways in microorganisms, complete with quantitative data, detailed experimental protocols, and visual pathway diagrams to support research and development in this field.

Core Biosynthesis Pathway of this compound

The primary microbial pathway for this compound production initiates from D-glucose and is prominently observed in fungi, particularly of the Penicillium genus.[1][2] This pathway is a two-step enzymatic conversion.

-

Oxidation of D-glucose: The first step involves the oxidation of β-D-glucose to D-glucono-1,5-lactone (also known as D-glucono-δ-lactone). This reaction is catalyzed by the flavin-dependent enzyme, glucose oxidase (GOD).[2][3] Molecular oxygen serves as the electron acceptor, producing hydrogen peroxide as a byproduct.[3]

-

Oxidation of D-glucono-δ-lactone: The subsequent and final step is the oxidation of D-glucono-δ-lactone to this compound. This conversion is carried out by the enzyme D-gluconolactone oxidase (GLO), which is also a flavoenzyme.[2]

An analogous pathway is found in some yeasts, such as Saccharomyces cerevisiae, which produces D-erythroascorbic acid, a five-carbon analog of L-ascorbic acid. The terminal step in this pathway is catalyzed by D-arabinono-1,4-lactone oxidase (ALO), an enzyme that can also oxidize L-galactono-1,4-lactone to produce L-ascorbic acid.[4]

Signaling Pathway Diagram

Caption: Biosynthesis of this compound from D-glucose in Penicillium.

Quantitative Data on this compound Production

The efficiency of microbial this compound production is influenced by various factors, including the microbial strain, fermentation conditions, and nutrient availability. The following tables summarize key quantitative data from published research.

Table 1: Production Yields of this compound by Penicillium Species

| Microorganism | Substrate | Fermentation Time (h) | Yield (g/L) | Reference |

| Penicillium griseoroseum FZ-13 | Glucose (80 g/L), Urea (4.96 g/L), Ammonium sulfate (B86663) (4.65 g/L), Zinc sulfate (0.04 g/L) | 120 | 7.86 |

Table 2: Kinetic Properties of Key Enzymes in this compound Biosynthesis

| Enzyme | Microorganism | Substrate | Km (mM) | Reference |

| Gluconolactone Oxidase (GLO) | Penicillium cyaneo-fulvum | D-gluconolactone | 1.7 ± 0.2 | [2] |

| Recombinant Gluconolactone Oxidase (GLO) | Pichia pastoris | D-gluconolactone | 2.2 ± 0.2 | [2] |

| Glucose Oxidase (GOD) | Penicillium amagasakiense | β-D-glucose | 5.2 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Assay for Gluconolactone Oxidase (GLO) Activity

This spectrophotometric assay is based on the reduction of 2,6-dichlorophenolindophenol (DCPIP) by the this compound produced by GLO.

Materials:

-

Potassium biphthalate buffer (50 mM, pH 6.2)

-

Hydroxyquinoline (2 mM)

-

2,6-dichlorophenolindophenol (DCPIP) solution (12 µM)

-

D-glucono-δ-lactone (70 mM stock solution in dimethylformamide)

-

Spectrophotometer

Procedure:

-

Prepare a fresh reaction mixture containing 50 mM potassium biphthalate buffer (pH 6.2), 2 mM hydroxyquinoline, and 12 µM DCIP.

-

Add a known amount of purified or crude enzyme extract to the reaction mixture.

-

Initiate the reaction by adding D-glucono-δ-lactone to a final concentration of 70 mM.

-

Monitor the decrease in absorbance at 600 nm at 30°C.

-

A calibration curve should be prepared using known concentrations of this compound to quantify the enzyme activity.

-

One unit of GLO activity is defined as the amount of enzyme that produces 1 µmol of this compound per minute under the assay conditions.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and sensitive method for the quantification of this compound in fermentation broths and other complex mixtures.

Sample Preparation:

-

Centrifuge the microbial culture to pellet the cells.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.

-

For samples with high concentrations of this compound, dilute with the mobile phase to fall within the linear range of the standard curve.

HPLC Conditions:

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A typical mobile phase consists of an aqueous buffer with an ion-pairing agent, such as a mixture of acetonitrile, acetic acid, and water (e.g., 87:2:11, v/v).[5]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at 254 nm.[5]

-

Quantification: A standard curve is generated using known concentrations of this compound. The concentration in the sample is determined by comparing its peak area to the standard curve.

Titration Method for this compound Quantification

This classic method is suitable for rapid quantification, particularly in samples where this compound is the primary reducing substance.

Materials:

-

2,6-dichlorophenolindophenol (DCPIP) solution (0.025% w/v)

-

Metaphosphoric acid-acetic acid solution

-

This compound standard solution

Procedure:

-

Standardization of DCPIP solution:

-

Pipette a known volume of the standard this compound solution into a flask.

-

Add metaphosphoric acid-acetic acid solution.

-

Titrate with the DCPIP solution until a faint pink color persists for at least 5 seconds.

-

Calculate the concentration of the DCPIP solution.

-

-

Sample Titration:

-

Pipette a known volume of the prepared sample extract into a flask.

-

Titrate with the standardized DCPIP solution to the same pink endpoint.

-

Calculate the concentration of this compound in the sample based on the volume of DCPIP solution used.

-

Experimental Workflow Diagram

References

- 1. Erythorbic Acid | C6H8O6 | CID 54675810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cloning and Characterization of Gluconolactone Oxidase of Penicillium cyaneo-fulvum ATCC 10431 and Evaluation of Its Use for Production of d-Erythorbic Acid in Recombinant Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. uniprot.org [uniprot.org]

- 5. Separative determination of ascorbic acid and erythorbic acid by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Isoascorbic Acid: A Comprehensive Technical Guide to its Natural Occurrence and Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-isoascorbic acid, also known as erythorbic acid, is a stereoisomer of L-ascorbic acid (Vitamin C). While it shares the same molecular formula and antioxidant properties, its distinct stereochemistry at the C5 position results in significantly lower vitamin C activity.[1] Despite this, erythorbic acid is a compound of significant interest due to its natural occurrence in certain microorganisms and its widespread use as a food antioxidant and preservative (E315).[2] This technical guide provides an in-depth exploration of the natural occurrence and sources of this compound, detailing its microbial producers, biosynthesis, and methods for its quantification.

Natural Occurrence

The natural production of this compound is predominantly microbial, with fungi being the primary identified source. Unlike L-ascorbic acid, which is synthesized by most plants and animals, this compound's natural distribution appears to be more restricted.

Fungal Production

This compound has been identified as a metabolite in several species of the filamentous fungus genus Penicillium. This discovery has led to research into its production through fermentation.

Identified Fungal Producers:

-

Penicillium griseoroseum : Studies have focused on optimizing the fermentation conditions for this species to maximize erythorbic acid yield.

-

Penicillium notatum

-

Penicillium chrysogenum

-

Penicillium griseofulvum

While the primary role of this compound in these fungi is not definitively established, it is hypothesized to function as an antioxidant, protecting the organism from oxidative stress.

Occurrence in Other Organisms

The natural presence of this compound in plants and animals is not well-documented. While some yeasts are known to produce a related C5 sugar acid, D-erythroascorbic acid, which also acts as an antioxidant, they do not naturally produce this compound.[2] Reports of erythorbic acid in mushrooms like Hypsizygus marmoreus and Grifola frondosa exist, though comprehensive quantitative data on natural concentrations in these sources are limited.

Biosynthesis and Industrial Production

While the detailed enzymatic pathway for the natural biosynthesis of this compound in Penicillium from D-glucose is not fully elucidated in scientific literature, the industrial production process, which also starts from D-glucose, is well-established.

Industrial Synthesis

The industrial synthesis of erythorbic acid is a multi-step process that involves both microbial fermentation and chemical conversion. A common method is analogous to the Reichstein process for ascorbic acid, but with a different stereochemical outcome.[2]

The process can be summarized as follows:

-

Fermentation: D-glucose is fermented by bacteria, such as Pseudomonas fluorescens, to produce 2-keto-D-gluconic acid.[2][3]

-

Esterification: The 2-keto-D-gluconic acid is then esterified, typically with methanol, to form methyl 2-keto-D-gluconate.[2]

-

Lactonization: The methyl 2-keto-D-gluconate undergoes base-catalyzed cyclization (lactonization) using a reagent like sodium methoxide (B1231860) to form sodium erythorbate.[2]

-

Acidification: Finally, the sodium erythorbate is acidified to yield this compound (erythorbic acid).

Quantitative Data

Quantitative data on the natural concentration of this compound in unprocessed biological materials is scarce. Most available data pertains to the yield from industrial fermentation processes.

| Source Category | Organism/Source | Concentration/Yield | Reference(s) |

| Fungal Fermentation | Penicillium griseoroseum | Up to 7.88 g/L in optimized fermentation medium |

Experimental Protocols for Quantification

The analysis of this compound, particularly in food matrices where it is a common additive, is typically performed using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound and L-ascorbic acid in a sample.

Methodology:

-

Sample Preparation:

-

Homogenize the sample.

-

Extract with a metaphosphoric acid solution or an acetic acid solution containing a chelating agent like EDTA to stabilize the analytes.

-

Centrifuge and filter the extract to remove particulate matter.

-

-

Chromatographic Conditions:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., ZIC-HILIC) or an amino-propyl bonded silica (B1680970) column is often used for good separation of these polar compounds.

-

Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., potassium dihydrogen phosphate) is commonly employed in isocratic or gradient elution.

-

Detection: UV detection at approximately 265 nm is suitable for quantification.

-

Quantification: External standards of known concentrations of this compound are used to create a calibration curve for accurate quantification.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To provide highly sensitive and specific quantification and confirmation of this compound.

Methodology:

-

Sample Preparation: Similar extraction procedures as for HPLC are used.

-

LC-MS/MS Conditions:

-

Chromatography: Coupled with an HPLC system for separation.

-

Ionization: Electrospray ionization (ESI) in negative mode is typically used.

-

Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Selected Reaction Monitoring (SRM) mode. Specific precursor-to-product ion transitions for this compound are monitored for unambiguous identification and quantification.

-

Biological Role and Signaling Pathways

Currently, there is a significant lack of information in the scientific literature regarding specific signaling pathways that are modulated by or involve this compound. Its primary biological role in the organisms that produce it is presumed to be that of a non-specific antioxidant, protecting cellular components from damage by reactive oxygen species. Further research is required to elucidate any specific enzymatic or signaling functions it may have.

Conclusion

This compound is a naturally occurring compound primarily found in fungi of the Penicillium genus. While its natural biological role is not fully understood beyond its antioxidant capacity, its industrial production through fermentation and chemical synthesis has made it a widely used food additive. The analytical methods for its quantification are well-established, relying on robust chromatographic techniques. Future research into the specific biosynthetic pathway in fungi and its potential physiological roles could unveil new applications for this interesting stereoisomer of vitamin C.

References

Spectroscopic Properties of L-Isoascorbic Acid: An In-depth Technical Guide for Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-isoascorbic acid, a stereoisomer of L-ascorbic acid (Vitamin C), is utilized in the food and pharmaceutical industries as an antioxidant and preservative. While sharing the same molecular formula and connectivity as its diastereomer, L-ascorbic acid, its distinct stereochemistry necessitates robust analytical methods for unambiguous identification and differentiation. This technical guide provides a comprehensive overview of the spectroscopic techniques—Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—for the characterization of this compound. Detailed experimental protocols and quantitative data are presented to support researchers in method development and validation for its identification.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₆H₈O₆ |

| Molecular Weight | 176.12 g/mol |

| IUPAC Name | (2S)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one |

| Synonyms | L-Erythorbic acid |

Spectroscopic Identification of this compound

Enantiomers, such as this compound and D-isoascorbic acid (erythorbic acid), exhibit identical spectroscopic properties in achiral environments. Therefore, the spectral data for D-isoascorbic acid are applicable to this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of this compound is characterized by the absorption of its enediol chromophore. The position of the absorption maximum is pH-dependent.

Quantitative Data

| Solvent/Condition | λmax (nm) | Reference |

| 0.1M Hydrochloric Acid | 243 | [1] |

| Methanol (B129727):Water (50:50 v/v) | 258 | [2][3] |

| Acidic Mobile Phase (pH ≤ 3) | 205 | [4] |

| Wine Matrix (pH ~3-4) | 266 | [5] |

Experimental Protocol: UV-Vis Spectrophotometric Determination

Objective: To determine the UV absorption spectrum of this compound.

Materials:

-

This compound standard

-

Methanol, HPLC grade

-

Deionized water

-

Volumetric flasks

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Solvent Preparation: Prepare a 50:50 (v/v) mixture of methanol and deionized water.

-

Standard Stock Solution Preparation: Accurately weigh 10 mg of this compound and dissolve it in the solvent to make a final volume of 100 mL to obtain a 100 µg/mL stock solution.

-

Working Standard Solution: Dilute the stock solution with the solvent to obtain a concentration of approximately 10 µg/mL.

-

Spectrophotometric Analysis:

-

Use the solvent mixture as a blank to zero the spectrophotometer.

-

Scan the working standard solution over a wavelength range of 200-400 nm.

-

Record the wavelength of maximum absorbance (λmax).

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in this compound. The spectrum reveals characteristic vibrations of the hydroxyl, carbonyl, and alkene moieties.

Quantitative Data: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| ~3420 | O-H stretching (hydroxyl groups) |

| ~1675 | C=C stretching (unsaturated lactone) |

| ~1322 | Enol-hydroxyl bending |

Note: These peak positions are for L-ascorbic acid but are expected to be identical for this compound.

Experimental Protocol: FTIR Spectroscopic Analysis

Objective: To obtain the FTIR spectrum of this compound for functional group identification.

Materials:

-

This compound

-

Potassium bromide (KBr), spectroscopic grade

-

Agate mortar and pestle

-

Hydraulic press for pellet preparation

-

FTIR spectrometer

Procedure:

-

Sample Preparation:

-

Weigh approximately 2-3 mg of this compound and 150-200 mg of dry KBr.

-

Grind the mixture thoroughly in an agate mortar to a fine powder.

-

Transfer the powdered mixture to a pellet-forming die.

-

Press the mixture under high pressure to form a transparent or semi-transparent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Perform background correction using a blank KBr pellet.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the this compound molecule.

Quantitative Data: ¹H NMR Chemical Shifts

The following data is for L-ascorbic acid in D₂O and is expected to be very similar for this compound. The exact chemical shifts are sensitive to pH and solvent.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4 | ~4.94 | d | ~1.9 |

| H5 | ~4.06 | m | |

| H6a, H6b | ~3.76 | m |

Experimental Protocol: ¹H NMR Spectroscopy

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound.

Materials:

-

This compound

-

Deuterium oxide (D₂O) or DMSO-d₆

-

NMR tubes (5 mm)

-

pH meter (optional, for pH-dependent studies)

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of D₂O or DMSO-d₆ in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse sequence).

-

Process the raw data (Fourier transform, phase correction, and baseline correction).

-

Reference the chemical shifts to an internal standard (e.g., TSP for D₂O).

-

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the identification and quantification of this compound. It provides information about the molecular weight and fragmentation pattern of the molecule.

Quantitative Data: LC-MS/MS Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion [M-H]⁻ | m/z 175 |

| Product Ions (for MS/MS) | m/z 115, m/z 89 |

Experimental Protocol: LC-MS/MS Analysis

Objective: To identify this compound by its retention time and mass-to-charge ratio.

Materials:

-

This compound standard

-

Acetonitrile, LC-MS grade

-

Formic acid, LC-MS grade

-

Deionized water, LC-MS grade

-

HPLC system coupled to a tandem mass spectrometer (MS/MS)

-

C18 reversed-phase HPLC column

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

-

Standard Solution Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in the initial mobile phase composition.

-

LC-MS/MS Analysis:

-

Equilibrate the HPLC column with the initial mobile phase conditions.

-

Inject the standard solution.

-

Separate the analyte using a suitable gradient elution program.

-

Set the mass spectrometer to operate in negative ESI mode.

-

Monitor for the precursor ion at m/z 175 and its characteristic product ions (e.g., m/z 115) in Multiple Reaction Monitoring (MRM) mode.

-

Workflow for Spectroscopic Identification

The following diagram illustrates a logical workflow for the comprehensive spectroscopic identification of this compound.

Caption: Workflow for the spectroscopic identification of this compound.

Conclusion

The spectroscopic techniques of UV-Vis, IR, NMR, and MS provide a powerful and complementary toolkit for the unambiguous identification of this compound. By following the detailed protocols and utilizing the reference data provided in this guide, researchers, scientists, and drug development professionals can confidently characterize this compound in various matrices, ensuring product quality and regulatory compliance. The presented workflow offers a systematic approach to leveraging these techniques for robust analytical outcomes.

References

A Comprehensive Technical Guide to the Stereochemistry of L- and D-Isoascorbic Acid for Researchers and Drug Development Professionals

Introduction

L-Ascorbic acid, commonly known as vitamin C, is a vital nutrient for humans, playing a crucial role in a multitude of physiological processes. Its stereoisomers, while sharing the same chemical formula, exhibit distinct three-dimensional arrangements of atoms, leading to significant differences in their biological activities and applications. This technical guide provides an in-depth exploration of the stereochemistry of L-isoascorbic acid and D-isoascorbic acid (more commonly known as erythorbic acid), focusing on their synthesis, physicochemical properties, and differential biological effects. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of these compounds.

Stereochemistry and Structural Differences

L-Ascorbic acid and its isomers are chiral molecules containing two stereocenters, leading to four possible stereoisomers: L-ascorbic acid, D-ascorbic acid, this compound, and D-isoascorbic acid. The distinction between "ascorbic acid" and "isoascorbic acid" lies in the configuration at the C5 position.[1] D-isoascorbic acid is the C5 epimer of L-ascorbic acid.

Synthesis of L- and D-Isoascorbic Acid

The industrial production of D-isoascorbic acid (erythorbic acid) is well-established and is often more direct than that of L-ascorbic acid, as it can be derived from D-glucose.[2] Below are outlines of typical laboratory synthesis approaches for both isomers.

Laboratory Synthesis of D-Isoascorbic Acid (Erythorbic Acid)

A common method for the synthesis of D-isoascorbic acid involves the reaction of methyl 2-keto-D-gluconate with a base like sodium methoxide (B1231860).[3][4]

Experimental Protocol:

-

Esterification: 2-keto-D-gluconic acid is esterified with methanol (B129727) in an acidic environment to produce methyl 2-keto-D-gluconate.

-

Lactonization and Enolization: The purified methyl 2-keto-D-gluconate is then treated with a solution of sodium methoxide in methanol. This promotes an intramolecular condensation (lactonization) and subsequent enolization to form the sodium salt of D-isoascorbic acid.

-

Acidification: The sodium erythorbate solution is then acidified, typically with a strong acid like sulfuric acid, to precipitate the crystalline D-isoascorbic acid.

-

Purification: The crude D-isoascorbic acid is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate (B1210297) and petroleum ether.

Laboratory Synthesis of this compound

The synthesis of this compound is less commonly described in the literature compared to its D-isomer. However, a general approach can be extrapolated from the synthesis of other ascorbic acid isomers, starting from an appropriate L-sugar precursor. A potential route could involve the following conceptual steps:

Conceptual Experimental Protocol:

-

Starting Material: The synthesis would begin with a suitable L-sugar, such as L-xylose or L-arabinose.

-

Oxidation and Cyanohydrin Formation: The starting sugar would undergo a series of reactions to introduce a carboxylic acid function at C1 and extend the carbon chain, potentially through cyanohydrin formation.

-

Lactonization: The resulting intermediate, an L-2-keto-hexonic acid, would then be encouraged to lactonize.

-

Enolization and Purification: Similar to the synthesis of the D-isomer, a base-catalyzed enolization followed by acidification and purification would yield this compound.

Physicochemical Properties

The stereochemical differences between L- and D-isoascorbic acid give rise to distinct physicochemical properties, which are summarized in the table below.

| Property | This compound | D-Isoascorbic Acid (Erythorbic Acid) |

| Molecular Formula | C₆H₈O₆ | C₆H₈O₆ |

| Molar Mass | 176.12 g/mol | 176.12 g/mol |

| Melting Point | Information not readily available | 169-172 °C (decomposes) |

| Specific Rotation ([α]) | Information not readily available | -16.5° to -18.0° (c=2 in H₂O) |

| pKa₁ | Expected to be similar to D-isomer | ~4.17 |

| pKa₂ | Expected to be similar to D-isomer | ~11.57 |

| Solubility in Water | Expected to be soluble | 43 g/100 mL at 25 °C[4] |

Biological Activity and Stereochemical Differentiation

The most significant difference between the stereoisomers of ascorbic acid lies in their biological activity. While both L- and D-isoascorbic acid are effective antioxidants, their roles as enzymatic cofactors and their in vivo efficacy vary dramatically.

Vitamin C Activity

L-Ascorbic acid is the biologically active form of vitamin C. D-isoascorbic acid exhibits only about 1/20th (5%) of the vitamin C activity of L-ascorbic acid.[5] This reduced activity is primarily due to differences in absorption, tissue transport, and binding to functional sites on enzymes.

Antioxidant Activity

Both L- and D-isoascorbic acid are potent antioxidants due to the presence of the enediol group, which can readily donate electrons to neutralize free radicals. Their in vitro antioxidant capacities are comparable. However, the in vivo antioxidant effect can be influenced by their differing bioavailability and metabolism.

Experimental Protocol for Comparative Antioxidant Activity (DPPH Assay):

-

Preparation of Solutions: Prepare stock solutions of this compound, D-isoascorbic acid, and a standard antioxidant (e.g., Trolox) in a suitable solvent (e.g., ethanol). Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

-

Assay Procedure: In a 96-well plate, add various concentrations of the test compounds to the DPPH solution. Include a control well with only the solvent and DPPH.

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined for each compound.

Enzyme Kinetics

The stereochemistry of isoascorbic acid can significantly impact its interaction with enzymes. For instance, studies on tyrosinase have shown stereospecific inactivation by L- and D-ascorbic acid. While the overall speed of the inactivation process may be similar, the affinity of the enzyme for each isomer can differ.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key conceptual workflows related to the synthesis and analysis of L- and D-isoascorbic acid.

Conclusion

The stereochemistry of L- and D-isoascorbic acid plays a pivotal role in defining their biological functions. While both are effective chemical antioxidants, only the L-isomer of ascorbic acid possesses significant vitamin C activity. For researchers and professionals in drug development, a thorough understanding of these stereochemical nuances is essential for the accurate interpretation of experimental data and for the development of new therapeutic agents. The distinct properties of these isomers can be leveraged in various applications, from food preservation to chiral synthesis. Further research into the specific interactions of these stereoisomers with biological systems will continue to unveil new opportunities for their application in science and medicine.

References

- 1. CN103539767B - Method for preparing L-ascorbic acid or D-erythorbic acid carboxylate by using acyl chloride - Google Patents [patents.google.com]

- 2. Industrial production of L-ascorbic Acid (vitamin C) and D-isoascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Erythorbic acid - Wikipedia [en.wikipedia.org]

- 4. atamankimya.com [atamankimya.com]

- 5. The antiscorbutic action of L-ascorbic acid and D-isoascorbic acid (erythorbic acid) in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

The Thermal Stability of L-Isoascorbic Acid: A Thermogravimetric Analysis Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability of L-isoascorbic acid, also known as erythorbic acid. The document summarizes key data on its decomposition, outlines experimental protocols for thermogravimetric analysis (TGA), and presents visual workflows and potential degradation pathways.

This compound is a stereoisomer of L-ascorbic acid (Vitamin C) and is widely used as an antioxidant and preservative in the food and pharmaceutical industries.[1][2] Understanding its thermal stability is crucial for determining appropriate processing and storage conditions to maintain its efficacy.

Thermal Decomposition Profile of this compound

This compound is a crystalline solid that decomposes upon heating. The reported melting point and onset of decomposition for this compound generally fall within the range of 164°C to 172°C.[2][3] One source indicates a decomposition temperature of 184°C.[1] It is noted that when heated to decomposition, it emits acrid smoke and irritating fumes.[1] In its dry state, this compound is reasonably stable in air, but its stability decreases in solution, where it readily degrades in the presence of oxygen.[2]

Comparative Analysis with L-Ascorbic Acid

Due to a lack of detailed public domain thermogravimetric analysis data specifically for this compound, a comparative approach with its stereoisomer, L-ascorbic acid, is necessary. It is important to note that while structurally similar, their thermal behaviors are not identical. L-ascorbic acid has been reported to begin decomposition at a higher temperature, around 191°C, with a maximum decomposition rate at approximately 208°C.[4]

The degradation of this compound, similar to ascorbic acid, is understood to follow first-order kinetics and is significantly influenced by temperature, pH, and the presence of oxygen.[5]

Quantitative Data Summary

The following tables summarize the available quantitative data for the thermal decomposition of this compound and a comparative summary for L-ascorbic acid.

Table 1: Thermal Decomposition Data for this compound

| Parameter | Value | Reference |

| Melting Point with Decomposition | 164 - 172 °C | [2][3] |

| Decomposition Temperature | 184 °C | [1] |

Table 2: Comparative Thermal Decomposition Data for L-Ascorbic Acid

| Parameter | Value | Atmosphere | Reference |

| Onset of Decomposition | ~191 °C | - | [4] |

| Temperature of Maximum Decomposition Rate | ~208 °C | - | [4] |

| Activation Energy (Ea) | 25.1 kcal/mol | Nitrogen | [6] |

| Pre-exponential Factor (A) | 2.5 x 10¹¹ min⁻¹ | Nitrogen | [6] |

Experimental Protocols for Thermogravimetric Analysis

This section outlines a general methodology for conducting a thermogravimetric analysis to assess the thermal stability of this compound.

Instrumentation and Sample Preparation

-

Instrument: A calibrated thermogravimetric analyzer (TGA) is required.

-

Sample: A small, accurately weighed sample of pure this compound (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina, platinum).

-

Sample Preparation: Ensure the sample is a fine, uniform powder to promote even heat distribution.

TGA Experimental Parameters

-

Temperature Program:

-

Initial Temperature: Ambient (e.g., 25°C)

-

Heating Rate: A linear heating rate, typically 10°C/min, is applied.

-

Final Temperature: A temperature sufficient to ensure complete decomposition (e.g., 600°C).

-

-

Atmosphere:

-

Inert Atmosphere: To study thermal decomposition without oxidation, a high-purity inert gas such as nitrogen or argon is used with a typical flow rate of 20-50 mL/min.

-

Oxidative Atmosphere: To investigate the effect of oxidation on stability, dry air can be used as the purge gas.

-

-

Data Acquisition: The instrument records the sample mass as a function of temperature and time. The resulting data is typically plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for TGA and a simplified potential degradation pathway for this compound.

Caption: Experimental workflow for thermogravimetric analysis.

Caption: Simplified potential thermal degradation pathway.

Conclusion

The thermal stability of this compound is a critical parameter for its application in various industries. While detailed TGA studies are not as readily available as for its stereoisomer, L-ascorbic acid, the existing data indicates a decomposition temperature in the range of 164-184°C. For a comprehensive understanding of its thermal behavior under specific processing conditions, it is recommended to conduct TGA studies following the general protocol outlined in this guide. This will enable the determination of precise decomposition kinetics and help in optimizing manufacturing and storage protocols to preserve the functionality of this compound.

References

- 1. Erythorbic Acid | C6H8O6 | CID 54675810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Erythorbic Acid USP NF FCC Food Grade Manufacturers, with SDS [mubychem.com]

- 3. Erythorbic Acid CAS#: 89-65-6 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Thermal stability of vitamin C: thermogravimetric analysis and use of total ion monitoring chromatograms - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of L-Isoascorbic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of L-isoascorbic acid (also known as erythorbic acid) in various organic solvents. Understanding the solubility characteristics of this important antioxidant is crucial for its application in pharmaceutical formulations, food science, and chemical synthesis. This document compiles available quantitative and qualitative data, outlines experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Introduction to this compound

This compound is a stereoisomer of L-ascorbic acid (Vitamin C) and shares its antioxidant properties due to the presence of the enediol group in its structure. It is widely used as a food additive (E315) to prevent oxidation and preserve color and flavor. In the pharmaceutical industry, it serves as an antioxidant to stabilize drug formulations. Its efficacy in these applications is often dependent on its solubility in various media, including organic solvents, which are frequently used in manufacturing processes and formulation development.

Quantitative Solubility of this compound

| Solvent | Chemical Class | Solubility | Temperature (°C) |

| Water | Protic | 40 g / 100 mL[1] | 25 |

| Alcohol (unspecified) | Protic | 5 g / 100 mL | Not Specified |

Qualitative Solubility of this compound

Qualitative assessments from various sources provide a general understanding of this compound's solubility in several common organic solvents. These are summarized below.

| Solvent | Chemical Class | Qualitative Solubility |

| Alcohols (e.g., Ethanol) | Protic | Soluble[1] |

| Pyridine | Basic Aromatic Heterocycle | Soluble[1] |

| Acetone | Ketone | Moderately Soluble[1] |

| Glycerol | Polyol | Slightly Soluble[1] |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following outlines a general methodology based on the gravimetric method, a common and reliable technique for assessing the solubility of a solid in a liquid.

Principle of the Gravimetric Method

The gravimetric method involves preparing a saturated solution of the solute in the solvent at a specific temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. From these measurements, the solubility can be calculated.

Apparatus and Materials

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic water bath or incubator

-

Volumetric flasks

-

Pipettes

-

Beakers or flasks with stoppers

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Drying oven

-

Desiccator

-

This compound (high purity)

-

Organic solvents of interest (analytical grade)

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

An excess amount of this compound is added to a known volume of the organic solvent in a sealed flask or beaker.

-

The mixture is agitated (e.g., using a magnetic stirrer or shaker) in a temperature-controlled environment (thermostatic bath) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential to confirm saturation.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, the agitation is stopped, and the solution is allowed to stand to let the excess solid settle.

-

A known volume of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled pipette to maintain the experimental temperature.

-

The withdrawn sample is immediately filtered through a syringe filter (with a filter membrane compatible with the solvent) to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

A clean, dry, and pre-weighed evaporating dish is used to collect the filtered saturated solution.

-

The exact mass of the collected solution is determined by weighing the dish with the solution and subtracting the initial mass of the dish.

-

The solvent is then evaporated from the solution. This can be done at room temperature, under a gentle stream of nitrogen, or in a drying oven at a temperature that is high enough to evaporate the solvent but low enough to not cause decomposition of the this compound.

-

After the solvent has completely evaporated, the dish containing the solid residue (this compound) is placed in a desiccator to cool to room temperature.

-

The dish with the dry solute is weighed. The process of drying, cooling, and weighing is repeated until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant mass of the dish and residue minus the initial mass of the empty dish.

-

The mass of the solvent is the total mass of the saturated solution minus the mass of the dissolved this compound.

-

Solubility is typically expressed as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent.

-

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility using the gravimetric method.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in various industrial applications. While comprehensive quantitative data remains sparse in readily available literature, the qualitative information and the established experimental protocols outlined in this guide provide a solid foundation for researchers and professionals. The provided workflow for the gravimetric method offers a reliable approach for generating precise solubility data where it is currently lacking. Further research to quantify the solubility of this compound in a broader range of organic solvents at different temperatures would be highly beneficial for the scientific and industrial communities.

References

In Vitro Antioxidant Capacity of L-Isoascorbic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-isoascorbic acid, also known as erythorbic acid, is a stereoisomer of L-ascorbic acid (Vitamin C) widely utilized in the food and pharmaceutical industries as an antioxidant.[1] Understanding its in vitro antioxidant capacity is crucial for its effective application. This technical guide provides a comprehensive overview of the common assays used to evaluate the antioxidant potential of this compound, including detailed experimental protocols and a comparative analysis with its isomer, L-ascorbic acid. While both compounds exhibit significant antioxidant properties by acting as oxygen scavengers and electron donors, their relative efficacy can vary depending on the specific assay and reaction conditions. This guide aims to equip researchers, scientists, and drug development professionals with the necessary information to accurately assess and interpret the in vitro antioxidant capacity of this compound.

Introduction

This compound (Erythorbic Acid) is the D-enantiomer of ascorbic acid, differing only in the stereochemistry at the C5 position. This structural difference does not significantly alter its fundamental antioxidant mechanism, which involves the donation of electrons and hydrogen atoms to neutralize free radicals.[2] It is a GRAS (Generally Recognized as Safe) food additive (E315) used to prevent oxidation in various products. Evaluating its antioxidant efficacy is critical for optimizing its use in various formulations. This guide focuses on four widely accepted in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay.

Antioxidant Mechanism of this compound

The antioxidant activity of this compound, similar to L-ascorbic acid, is primarily attributed to its ability to act as a reducing agent. It readily donates electrons to neutralize reactive oxygen species (ROS) and other free radicals, thereby terminating damaging chain reactions. The enediol structure is the key functional group responsible for its antioxidant properties.

Quantitative Data on Antioxidant Capacity

Direct comparative studies providing quantitative data (e.g., IC50, TEAC values) for this compound and L-ascorbic acid across all four major antioxidant assays within a single publication are limited. The antioxidant efficacy of these isomers is often reported to be similar, though variations can occur depending on the assay system.[2] The following tables summarize available data, highlighting the need for direct comparative analysis under identical experimental conditions.

Table 1: DPPH Radical Scavenging Activity

| Compound | IC50 (µg/mL) | Reference |

| L-Ascorbic Acid | 3.37 | [3] |

| L-Ascorbic Acid | 24.34 ± 0.09 | [4] |

| L-Ascorbic Acid | 5.362 ± 0.146 | [5] |

| This compound | Data not available in searched literature | - |

Note: IC50 values for L-ascorbic acid vary significantly across different studies, emphasizing the importance of using a consistent experimental setup for comparison.

Table 2: ABTS Radical Scavenging Activity

| Compound | TEAC (Trolox Equivalents) | Reference |

| L-Ascorbic Acid | Data varies | [6] |

| This compound | Data not available in searched literature | - |

Note: TEAC values are dependent on the specific protocol and standard used.

Table 3: Ferric Reducing Antioxidant Power (FRAP)

| Compound | FRAP Value (µM Fe(II)/µM) | Reference |

| L-Ascorbic Acid | Data varies | [7] |

| This compound | Data not available in searched literature | - |

Table 4: Oxygen Radical Absorbance Capacity (ORAC)

| Compound | ORAC Value (µM TE/µM) | Reference |

| L-Ascorbic Acid | Data varies | [7] |

| This compound | Data not available in searched literature | - |

Experimental Protocols

The following sections provide detailed methodologies for the four key in vitro antioxidant capacity assays.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

Experimental Workflow:

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in a dark bottle at 4°C.

-

Prepare stock solutions of this compound and L-ascorbic acid (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

-

Prepare serial dilutions of the stock solutions to obtain a range of concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each sample or standard dilution.

-

Add 100 µL of the DPPH solution to each well.

-

For the blank, use 100 µL of the solvent instead of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100

-

Plot the percentage of inhibition against the concentration of the antioxidant to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

-

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Experimental Workflow:

Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

On the day of the assay, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare stock solutions and serial dilutions of this compound, L-ascorbic acid, and Trolox (as a standard).

-

-

Assay Procedure:

-

In a 96-well microplate, add 10 µL of each sample or standard dilution.

-

Add 190 µL of the diluted ABTS•+ solution to each well.

-

Incubate at room temperature for a defined period (e.g., 6 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance at 734 nm.

-

Generate a standard curve by plotting the percentage inhibition of absorbance against the concentration of Trolox.

-

Calculate the Trolox Equivalent Antioxidant Capacity (TEAC) of the samples from the standard curve.

-

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Experimental Workflow:

Protocol:

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh.

-

Prepare stock solutions and serial dilutions of this compound, L-ascorbic acid, and a ferrous sulfate (B86663) (FeSO₄·7H₂O) standard.

-

-

Assay Procedure:

-

Warm the FRAP reagent to 37°C.

-

In a 96-well microplate, add 20 µL of each sample or standard dilution.

-

Add 180 µL of the pre-warmed FRAP reagent to each well.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance at 593 nm.

-

Generate a standard curve using the ferrous sulfate solutions.

-

Express the FRAP value of the samples as µM Fe(II) equivalents.

-

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (e.g., fluorescein) by a peroxyl radical generator (e.g., AAPH).

Experimental Workflow:

Protocol:

-

Reagent Preparation:

-

Prepare a working solution of fluorescein in phosphate (B84403) buffer (75 mM, pH 7.4).

-

Prepare a solution of AAPH in phosphate buffer. Prepare this solution fresh.

-

Prepare stock solutions and serial dilutions of this compound, L-ascorbic acid, and Trolox in phosphate buffer.

-

-

Assay Procedure:

-

In a black 96-well microplate, add 25 µL of each sample, standard, or blank (phosphate buffer).

-

Add 150 µL of the fluorescein working solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the AAPH solution to each well.

-

-

Measurement and Calculation:

-

Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).

-

Calculate the area under the fluorescence decay curve (AUC).

-

Calculate the net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.

-

Generate a standard curve by plotting the net AUC against the Trolox concentration.

-

Express the ORAC value of the samples as µM Trolox equivalents.

-

Conclusion

This compound is a potent antioxidant with a mechanism of action analogous to its stereoisomer, L-ascorbic acid. The in vitro antioxidant capacity of this compound can be effectively evaluated using a battery of assays, including DPPH, ABTS, FRAP, and ORAC. While existing literature suggests comparable antioxidant activity to L-ascorbic acid, this guide highlights the scarcity of direct, quantitative comparative data. For a definitive assessment of their relative potencies, it is imperative that this compound and L-ascorbic acid are evaluated side-by-side under identical experimental conditions. The detailed protocols and workflows provided herein offer a robust framework for researchers to conduct such comparative studies and to accurately characterize the antioxidant potential of this compound for its various applications in the food, pharmaceutical, and cosmetic industries.

References

- 1. Erythorbic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of ABTS/DPPH assays for the detection of antioxidant capacity in foods | Semantic Scholar [semanticscholar.org]

- 7. Comparison of different analytical methods for assessing total antioxidant capacity of human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Isoascorbic Acid's Role in Inhibiting Enzymatic Browning: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzymatic browning is a significant challenge in the food and pharmaceutical industries, leading to undesirable discoloration and degradation of products. This process is primarily catalyzed by the enzyme polyphenol oxidase (PPO), which facilitates the oxidation of phenolic compounds into o-quinones, precursors to the brown pigments known as melanins. L-isoascorbic acid, also known as erythorbic acid, is a stereoisomer of L-ascorbic acid (Vitamin C) and is widely utilized as an antioxidant and anti-browning agent. This technical guide provides an in-depth overview of the mechanisms, quantitative effects, and experimental protocols related to the inhibition of enzymatic browning by this compound.

Mechanism of Action

This compound inhibits enzymatic browning through a multi-faceted approach, primarily acting as a potent reducing agent and an oxygen scavenger.

2.1 Reduction of o-Quinones: The principal anti-browning activity of this compound lies in its ability to reduce the enzymatically formed o-quinones back to their original, colorless di-phenol precursors.[1] This action effectively intercepts the browning cascade before the polymerization of o-quinones into dark pigments can occur. As long as this compound is present in its reduced form, it will continuously reverse the oxidation of phenols, thus creating a lag phase before browning becomes apparent.[1]

2.2 Oxygen Scavenging: this compound can react with molecular oxygen, thereby reducing the availability of this essential co-substrate for the PPO-catalyzed reaction. This oxygen scavenging activity further contributes to the inhibition of the initial enzymatic oxidation step.

2.3 Potential Direct Enzyme Inhibition: Some studies suggest that at lower concentrations, L-ascorbic acid can act as a competitive inhibitor of PPO.[1] Given the structural similarity, it is plausible that this compound may also exhibit a similar direct inhibitory effect on the enzyme's active site. However, its primary role is widely recognized as a reducing agent for the reaction products.

Figure 1. Mechanism of this compound in inhibiting enzymatic browning.

Quantitative Data on Inhibitory Effects

Due to the limited availability of specific kinetic data for this compound, the following tables present data for L-ascorbic acid to provide a quantitative context for its inhibitory action. It is important to note that while structurally similar, the stereochemistry of this compound may lead to differences in binding affinity and reaction kinetics.

Table 1: Kinetic Parameters for PPO Inhibition by L-Ascorbic Acid

| Enzyme Source | Substrate | Inhibition Type | Ki (mM) | Reference |

| Lettuce | Catechol | Competitive | 0.256 ± 0.067 | [1] |

Table 2: Efficacy of L-Ascorbic Acid in Preventing Browning in Apple Products

| Apple Cultivar | Treatment Concentration | Observation | Reference |

| Red Delicious, Winesap | 0.8 - 1.6% | Longer lag time before browning on plugs compared to erythorbic acid | [2] |

| Various | 1% | Almost complete inactivation of PPO | [3] |

| Golden Delicious | 10 g/L (in combination with 2 g/L citric acid) | 90-100% PPO inhibition |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of enzymatic browning inhibition.

4.1 Spectrophotometric Assay of PPO Activity and Inhibition

This protocol is adapted from the methodology used to determine PPO inhibition kinetics.[1]

4.1.1 Materials and Reagents:

-

Polyphenol Oxidase (PPO) extract from the source of interest (e.g., apple, potato)

-

0.1 M Sodium phosphate (B84403) buffer (pH 6.5)

-

Catechol solution (substrate, various concentrations from 0.84–7.15 mM in buffer)

-

This compound solution (inhibitor, various concentrations from 0.03–0.7 mM in buffer)

-

Spectrophotometer

4.1.2 Procedure:

-

Prepare a series of substrate (catechol) solutions at different concentrations in 0.1 M sodium phosphate buffer (pH 6.5).

-

Prepare a series of inhibitor (this compound) solutions at different concentrations.

-

To a cuvette, add the substrate solution and the inhibitor solution. The final volume of the assay solution is typically 3.0 mL.

-

Initiate the reaction by adding a small, fixed amount of the PPO enzyme extract.

-

Immediately place the cuvette in the spectrophotometer and measure the increase in absorbance at 410 nm for a set period (e.g., 30 seconds). The rate of increase in absorbance is proportional to the PPO activity.

-

Repeat the measurement for each combination of substrate and inhibitor concentrations.

-

A control measurement without the inhibitor should be performed for each substrate concentration.

-

Calculate the initial reaction velocities (V) from the linear portion of the absorbance vs. time plot.

-

Determine the kinetic parameters (Km, Vmax, and Ki) by plotting the data using Lineweaver-Burk plots (1/V vs. 1/[S]).

Figure 2. Workflow for the spectrophotometric assay of PPO inhibition.

4.2 Colorimetric Measurement of Enzymatic Browning on Fruit Slices

This protocol is based on the methodology for assessing browning on the surface of apple slices.[4]

4.2.1 Materials and Reagents:

-

Fresh fruit (e.g., apples)

-

This compound solutions of varying concentrations (e.g., 0.5%, 1%, 1.5% w/v)

-

Control solution (distilled water)

-

Colorimeter (capable of measuring CIE Lab* values)

-

Slicing equipment

4.2.2 Procedure:

-

Prepare fresh solutions of this compound at the desired concentrations.

-

Wash and dry the fruit. Cut the fruit into uniform slices of a specified thickness.

-

Immediately after cutting, immerse the slices in the respective this compound solutions or the control solution for a fixed duration (e.g., 60 seconds).

-

Remove the slices from the solutions and allow them to air-dry on a clean surface.

-

At specified time intervals (e.g., 0, 15, 30, 60, 120 minutes), measure the color of the cut surface using a colorimeter to obtain L, a, and b* values. The L* value represents lightness (0=black, 100=white), the a* value represents greenness (-) to redness (+), and the b* value represents blueness (-) to yellowness (+).

-

Calculate the Browning Index (BI) using the following formula: BI = [100 * (x - 0.31)] / 0.172 where x = (a* + 1.75L) / (5.645L + a* - 3.012b*)

-

Alternatively, calculate the total color difference (ΔE) to quantify the change in color over time compared to the initial measurement: ΔE = √[(ΔL)^2 + (Δa)^2 + (Δb*)^2]

-

Plot the BI or ΔE* values over time for each treatment to compare the effectiveness of the different concentrations of this compound.

Conclusion

This compound is an effective inhibitor of enzymatic browning, primarily through its action as a reducing agent that converts o-quinones back to their colorless phenolic precursors. While direct quantitative kinetic data for this compound is limited in the available literature, comparative studies demonstrate its efficacy, which is often similar to that of L-ascorbic acid. The provided experimental protocols offer standardized methods for researchers to quantify the inhibitory effects of this compound and other anti-browning agents on PPO activity and the browning process in various applications. Further research to elucidate the specific kinetic parameters of this compound with PPO from different sources would be beneficial for optimizing its use in the food and pharmaceutical industries.

References

- 1. Browning inhibition mechanisms by cysteine, ascorbic acid and citric acid, and identifying PPO-catechol-cysteine reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Control of enzymatic browning in apple slices by using ascorbic acid under different conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hort [journals.ashs.org]

Methodological & Application